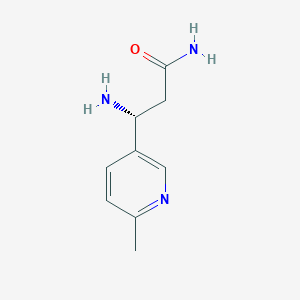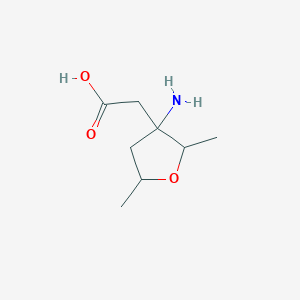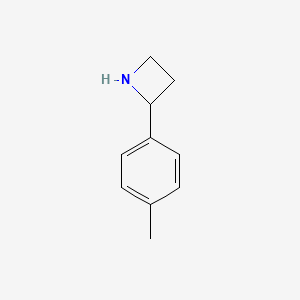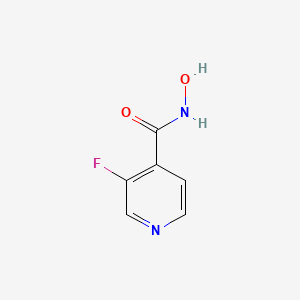
2,2-Dipropylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dipropylazetidine is a four-membered nitrogen-containing heterocycle, structurally related to azetidine. This compound is characterized by the presence of two propyl groups attached to the second carbon of the azetidine ring. The unique structure of this compound imparts significant ring strain, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropylazetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines, including this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dipropylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted azetidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2-Dipropylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 2,2-Dipropylazetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring facilitates the cleavage of N–C bonds, enabling the compound to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness: 2,2-Dipropylazetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a unique reactivity profile that is valuable in synthetic chemistry and medicinal applications .
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
2,2-dipropylazetidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9(6-4-2)7-8-10-9/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
FAXBPWZBBSNQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCN1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13304661.png)

![2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13304673.png)





![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13304705.png)


![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)

![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
